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Compound of Interest

Compound Name: Aluminium bromide

Cat. No.: B8799272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of aluminum bromide, a versatile Lewis acid catalyst with significant applications in organic

synthesis and various industrial processes. This document details the structural and

spectroscopic properties of both the monomeric (AlBr₃) and dimeric (Al₂Br₆) forms of aluminum

bromide across different physical states. Experimental protocols for key analytical techniques

are provided, along with data presented in structured tables and logical diagrams to facilitate

understanding and application in research and development.

Structural Elucidation: Monomer-Dimer Equilibrium
Aluminum bromide exists in a temperature- and phase-dependent equilibrium between its

monomeric and dimeric forms.[1] The dimeric form, Al₂Br₆, is the predominant species in the

solid state, in non-coordinating solvents (e.g., CS₂), in the melt, and in the gas phase at lower

temperatures.[1][2] At elevated temperatures, the dimer dissociates into the monomeric AlBr₃.

[2]

Dimeric Aluminum Bromide (Al₂Br₆): The dimer features two AlBr₄ tetrahedra sharing a

common edge, resulting in a structure with D₂h symmetry. This bridged structure contains

two types of bromine atoms: terminal and bridging.

Monomeric Aluminum Bromide (AlBr₃): Observed primarily in the vapor phase at high

temperatures, the monomer is a trigonal planar molecule with D₃h symmetry and Br-Al-Br
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bond angles of 120°.[1][2]

The structural parameters for both the monomer and dimer, as determined by gas-phase

electron diffraction, are summarized in the table below.

Parameter AlBr₃ (Monomer) Al₂Br₆ (Dimer) Reference

Al-Br Bond Length (Å) 2.221 2.234 (terminal) [3]

Al-Br Bond Length (Å) - 2.433 (bridging) [3]

Br-Al-Br Bond Angle

(°)
120 119.6 (terminal) [3]

Br-Al-Br Bond Angle

(°)
- 93.3 (bridging) [3]

Vibrational Spectroscopy: Infrared and Raman
Vibrational spectroscopy is a powerful tool for distinguishing between the monomeric and

dimeric forms of aluminum bromide and for characterizing the compound in different phases.

The distinct symmetries and bonding arrangements of AlBr₃ and Al₂Br₆ give rise to unique sets

of vibrational modes.

Raman Spectroscopy
Raman spectroscopy is particularly useful for studying the vibrational modes of aluminum

bromide in various states. The key vibrational frequencies for both the monomer and dimer are

presented below.

Vibrational
Mode

AlBr₃ (Gas
Phase) (cm⁻¹)

Al₂Br₆ (Solid
Phase) (cm⁻¹)

Al₂Br₆ (Liquid
Phase) (cm⁻¹)

Al₂Br₆ (Gas
Phase) (cm⁻¹)

ν(Al-Br) terminal 480 410, 395 405, 390 412, 398

ν(Al-Br) bridge - 278, 204 275, 200 280, 205

δ(Br-Al-Br) 150 145, 110, 95 140, 105, 90 148, 112, 98

Ring Puckering - 65 60 62
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Infrared Spectroscopy
Infrared (IR) spectroscopy complements Raman data, providing further insight into the

vibrational structure of aluminum bromide. Due to the center of symmetry in the Al₂Br₆ dimer

(D₂h), there is mutual exclusion between many of its IR and Raman active modes.

Vibrational Mode AlBr₃ (Gas Phase) (cm⁻¹) Al₂Br₆ (Gas Phase) (cm⁻¹)

ν(Al-Br) terminal 480 415

ν(Al-Br) bridge - 280

δ(Br-Al-Br) 150 115

Out-of-plane bend 101 -

Nuclear Magnetic Resonance (NMR) Spectroscopy
²⁷Al NMR spectroscopy is a sensitive probe of the coordination environment of the aluminum

nucleus. The chemical shift of the ²⁷Al nucleus is highly dependent on its coordination number.

General Principles: The ²⁷Al nucleus is a quadrupolar nucleus (spin I = 5/2), which can lead

to broad resonance signals, particularly in asymmetric environments.[4] The chemical shift

range for ²⁷Al is wide, allowing for the differentiation of various aluminum species.

Expected Chemical Shifts: For aluminum bromide, the aluminum center in the monomeric

AlBr₃ is three-coordinate, while in the dimeric Al₂Br₆, it is four-coordinate. Based on

established trends, the four-coordinate aluminum in Al₂Br₆ is expected to resonate at a

higher field (lower ppm value) compared to a hypothetical three-coordinate species. In non-

coordinating solvents where the dimeric structure is maintained, a single resonance

corresponding to the tetrahedrally coordinated aluminum is anticipated. The exact chemical

shift can be influenced by the solvent and concentration. While specific literature values for

Al₂Br₆ in non-coordinating solvents are scarce, related four-coordinate aluminum halides

provide a reference point.

Mass Spectrometry
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Mass spectrometry (MS) of aluminum bromide is primarily conducted in the gas phase and

provides information about the molecular weight and fragmentation patterns. Due to the

existence of the monomer-dimer equilibrium, the mass spectrum can be complex.

Ionization: Electron ionization (EI) is a common method for analyzing volatile inorganic

compounds like aluminum bromide.

Fragmentation: Upon ionization, both the monomeric and dimeric species can be observed.

The molecular ion of the dimer, [Al₂Br₆]⁺, may be detected, although it can be prone to

fragmentation. Common fragmentation pathways involve the loss of bromine atoms or

cleavage of the Al-Br-Al bridge in the dimer. The presence of two bromine isotopes (⁷⁹Br and

⁸¹Br) in nearly equal natural abundance will result in characteristic isotopic patterns for

bromine-containing fragments.

Expected Fragments:

[Al₂Br₆]⁺

[Al₂Br₅]⁺

[AlBr₃]⁺ (from both monomer and fragmentation of the dimer)

[AlBr₂]⁺

[AlBr]⁺

[Al]⁺

Experimental Protocols
Given the hygroscopic and reactive nature of aluminum bromide, careful handling under inert

atmosphere is crucial for obtaining reliable spectroscopic data.

General Handling and Sample Preparation
Inert Atmosphere: All handling of anhydrous aluminum bromide should be performed in a

glove box or using Schlenk line techniques under a dry, inert atmosphere (e.g., nitrogen or

argon).
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Solvent Selection: For solution-phase studies, especially NMR, deuterated non-coordinating

solvents such as benzene-d₆, toluene-d₈, or carbon disulfide (for IR) should be used.

Solvents must be thoroughly dried and degassed prior to use.

Raman Spectroscopy

Sample Preparation (Inert Atmosphere)

Raman Analysis

Anhydrous AlBr₃ Seal in Quartz Tube/Cuvette

Sealed SampleLaser Source
Excitation

Raman Spectrometer
Scattered Light

Raman Spectrum

Click to download full resolution via product page

Raman spectroscopy workflow for aluminum bromide.

Sample Loading: In a glove box, load the solid aluminum bromide into a quartz NMR tube or

a specialized quartz cuvette.

Sealing: Securely seal the tube or cuvette to prevent exposure to air and moisture.

Data Acquisition: Place the sealed sample in the Raman spectrometer. Use an appropriate

laser wavelength and power to avoid sample degradation. For gas-phase measurements,

the sample can be sublimed in a sealed, heated cell.

Infrared Spectroscopy
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Sample Preparation (Inert Atmosphere)

IR Analysis

Anhydrous AlBr₃ Nujol Mull Press between Salt Plates (e.g., KBr)

Sample HolderIR Source IR Detector IR Spectrum

Click to download full resolution via product page

IR spectroscopy workflow using the Nujol mull technique.

Nujol Mull: For solid-state IR, prepare a Nujol mull of the aluminum bromide inside a glove

box. Grind a small amount of the solid with a drop of dry Nujol (mineral oil).

Sample Mounting: Spread the mull thinly between two dry potassium bromide (KBr) or

cesium iodide (CsI) plates.

Data Acquisition: Quickly transfer the assembled plates to the spectrometer and acquire the

spectrum. For gas-phase measurements, a heated gas cell with appropriate IR-transparent

windows is required.

NMR Spectroscopy

Sample Preparation (Inert Atmosphere)

NMR Analysis

Anhydrous AlBr₃ Dissolve

Dry, Degassed Deuterated Solvent

Transfer to NMR Tube & Flame Seal NMR Spectrometer Acquire ²⁷Al Spectrum NMR Spectrum
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Click to download full resolution via product page

NMR spectroscopy workflow for aluminum bromide.

Sample Preparation: Inside a glove box, accurately weigh the aluminum bromide and

dissolve it in a known volume of a dry, deuterated, non-coordinating solvent in a vial.

Transfer: Transfer the solution to a high-quality NMR tube.

Sealing: For long-term stability and to prevent any reaction with the cap or parafilm, it is

recommended to flame-seal the NMR tube.

Data Acquisition: Acquire the ²⁷Al NMR spectrum using appropriate parameters. A high-field

spectrometer is advantageous for resolving potentially broad signals.

Logical Relationships
The spectroscopic characterization of aluminum bromide is intrinsically linked to the equilibrium

between its monomeric and dimeric forms. The following diagram illustrates this relationship

and the spectroscopic techniques used to probe each species.

Spectroscopic Probes

Al₂Br₆ (Dimer)
Solid, Liquid, Gas (low T)

AlBr₃ (Monomer)
Gas (high T)

Δ (Heat)Cooling

Raman & IR ²⁷Al NMR
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Monomer-dimer equilibrium and relevant spectroscopic techniques.

This guide provides a foundational understanding of the spectroscopic characterization of

aluminum bromide. For more detailed information, researchers are encouraged to consult the

primary literature cited and other specialized resources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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